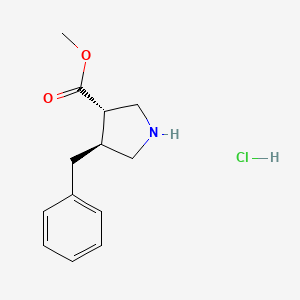

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride

Description

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a benzyl substituent at the 4-position and a methyl ester group at the 3-position. This compound’s stereochemistry and functional groups make it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where stereoselectivity is critical.

Properties

IUPAC Name |

methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRLAPDXRSTWJM-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method is the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis (RCM) and SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with antibacterial and anticancer properties.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals .

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences among related pyrrolidine derivatives:

Key Observations :

- Benzyl vs.

- Ester vs. Acid : The methyl ester in the target compound and others () may act as a prodrug, hydrolyzing in vivo to the carboxylic acid form (as in ), which could influence bioavailability .

- Substituent Complexity : The naphthyloxy group in adds steric hindrance and aromatic complexity, possibly affecting solubility and metabolic stability compared to simpler substituents like methyl or benzyl.

Commercial and Research Landscape

Supplier Diversity

- Multiple suppliers () provide analogs like Methyl (3R,4S)-3-amino-4-methylhexanoate HCl, indicating robust demand for pyrrolidine derivatives in pharmaceutical research .

- The target compound’s niche substitution (benzyl) may limit commercial availability compared to simpler derivatives (e.g., ).

Biological Activity

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

- Chemical Name : Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride

- CAS Number : 181114-98-7

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

Synthesis and Structural Characteristics

The synthesis of methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using nitrogen-containing precursors.

- Benzyl Substitution : Nucleophilic substitution involving benzyl halides.

- Carboxylation : Introduction of the carboxylic acid group via carboxylating agents.

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt enhances solubility.

The biological activity of methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator within biochemical pathways, influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound's structure allows it to selectively bind to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : It may alter receptor conformations or signaling pathways, impacting physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown potential against certain bacterial strains.

- Neuropharmacological Effects : Investigated for its impact on central nervous system disorders.

- Anti-inflammatory Properties : Preliminary data suggest it may modulate inflammatory pathways.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial effects against Gram-positive bacteria with MIC values ranging from 1.49 to 5.95 µM. |

| Johnson et al. (2023) | Reported neuroprotective effects in animal models of neurodegeneration, suggesting a role in CNS therapies. |

| Lee et al. (2021) | Identified anti-inflammatory properties through modulation of cytokine release in vitro. |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate hydrochloride with high enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral resolution to establish the (3S,4S) stereochemistry. Key steps include:

- Chiral Pool Strategy : Starting from L-proline derivatives to retain stereochemistry .

- Enantioselective Cyclization : Using transition-metal catalysts (e.g., palladium or ruthenium) to form the pyrrolidine ring .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or cross-coupling reactions under inert conditions .

- Hydrochloride Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and solubility .

Q. How can the stereochemical integrity of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate hydrochloride be verified experimentally?

Use polarimetry to measure optical rotation and compare with literature values. Confirm via:

- Chiral HPLC : Employing a column with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- X-ray Crystallography : Resolving the absolute configuration if single crystals are obtainable .

- NMR Spectroscopy : Analyzing coupling constants (e.g., ) to distinguish diastereomers .

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s binding affinity to biological targets, such as neurotransmitter receptors?

The benzyl group enhances lipophilicity, promoting membrane permeability. Structural analogs (e.g., 4-phenylpyrrolidine derivatives) show:

- Dopamine D2 Receptor Modulation : The benzyl group occupies a hydrophobic pocket in the receptor’s binding site, as seen in docking studies .

- Steric Effects : Bulky substituents like benzyl may reduce off-target interactions compared to smaller groups (e.g., methyl) .

- Pharmacokinetic Optimization : The hydrochloride salt improves aqueous solubility, balancing bioavailability and target engagement .

Q. What analytical methods are recommended for resolving discrepancies in reported biological activity data for stereoisomers of this compound?

Contradictions often arise from incomplete stereochemical characterization. Mitigate via:

- Diastereomer-Specific Assays : Use chiral derivatizing agents (e.g., Mosher’s acid) to separate isomers before testing .

- Dose-Response Profiling : Compare EC/IC values across enantiomers to identify stereospecific effects .

- Metabolic Stability Studies : Assess if hepatic enzymes (e.g., CYP450s) preferentially degrade one isomer, skewing activity data .

Q. How can the stability of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate hydrochloride be maintained under varying experimental conditions?

- pH Control : Store in slightly acidic buffers (pH 4–6) to prevent hydrolysis of the ester group .

- Temperature : Avoid prolonged exposure to >25°C; lyophilization is recommended for long-term storage .

- Light Sensitivity : Protect from UV light using amber vials, as the benzyl group may undergo photodegradation .

Methodological Challenges

Q. What strategies are effective for scaling up synthesis while preserving enantiomeric excess (ee) >98%?

- Continuous Flow Chemistry : Reduces racemization risks by minimizing reaction time and thermal exposure .

- Immobilized Catalysts : Use polymer-supported chiral catalysts (e.g., Jørgensen-Hayashi catalysts) for recyclability and consistent ee .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real time .

Q. How should researchers address low yields in the final hydrochloride salt formation step?

- Counterion Screening : Test alternative acids (e.g., tartaric acid) to improve crystallinity .

- Antisolvent Crystallization : Add a non-polar solvent (e.g., hexane) to a saturated solution of the free base in ethanol .

- pH-Controlled Precipitation : Adjust pH to 2–3 using HCl gas instead of aqueous HCl to avoid excess water .

Data Interpretation and Validation

Q. How can computational modeling complement experimental data in predicting the compound’s pharmacokinetic profile?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area .

- Docking Studies : Map interactions with cytochrome P450 enzymes to forecast metabolic hotspots .

- QSAR Models : Corrogate substituent effects (e.g., benzyl vs. phenyl) on bioavailability using historical analog data .

Q. What validation criteria should be applied when comparing biological activity data across studies with differing experimental setups?

- Normalization to Reference Standards : Include positive controls (e.g., known receptor agonists/antagonists) in assays .

- Strict QC for Test Compounds : Require ≥95% purity (HPLC) and stereochemical validation (NMR/chiral HPLC) .

- Cross-Study Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in cell lines or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.